molecular formula C18H18N4OS2 B14996821 1-[3-(Benzylsulfanyl)-1,2,4-thiadiazol-5-yl]-3-(3,5-dimethylphenyl)urea

1-[3-(Benzylsulfanyl)-1,2,4-thiadiazol-5-yl]-3-(3,5-dimethylphenyl)urea

Cat. No.: B14996821
M. Wt: 370.5 g/mol
InChI Key: CMHOQIQRXFSBMP-UHFFFAOYSA-N
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Description

1-[3-(Benzylsulfanyl)-1,2,4-thiadiazol-5-yl]-3-(3,5-dimethylphenyl)urea is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a benzylsulfanyl group, and a dimethylphenylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(Benzylsulfanyl)-1,2,4-thiadiazol-5-yl]-3-(3,5-dimethylphenyl)urea typically involves multiple steps. One common method starts with the preparation of the thiadiazole ring, followed by the introduction of the benzylsulfanyl group and the dimethylphenylurea moiety. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure consistency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-[3-(Benzylsulfanyl)-1,2,4-thiadiazol-5-yl]-3-(3,5-dimethylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

    Substitution: The benzylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may require the use of nucleophiles or electrophiles, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of certain bacteria and fungi.

    Medicine: Research has indicated its potential as an anticancer agent, with studies showing its ability to induce apoptosis in cancer cells.

    Industry: It may be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of 1-[3-(Benzylsulfanyl)-1,2,4-thiadiazol-5-yl]-3-(3,5-dimethylphenyl)urea involves its interaction with specific molecular targets and pathways. For example, in its role as an antimicrobial agent, the compound may inhibit key enzymes involved in bacterial cell wall synthesis. As an anticancer agent, it may induce apoptosis by activating caspases and disrupting mitochondrial function.

Comparison with Similar Compounds

1-[3-(Benzylsulfanyl)-1,2,4-thiadiazol-5-yl]-3-(3,5-dimethylphenyl)urea can be compared with other thiadiazole derivatives, such as:

These compounds share some structural similarities but differ in their specific functional groups and applications

Properties

Molecular Formula

C18H18N4OS2

Molecular Weight

370.5 g/mol

IUPAC Name

1-(3-benzylsulfanyl-1,2,4-thiadiazol-5-yl)-3-(3,5-dimethylphenyl)urea

InChI

InChI=1S/C18H18N4OS2/c1-12-8-13(2)10-15(9-12)19-16(23)20-17-21-18(22-25-17)24-11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H2,19,20,21,22,23)

InChI Key

CMHOQIQRXFSBMP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)NC2=NC(=NS2)SCC3=CC=CC=C3)C

Origin of Product

United States

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